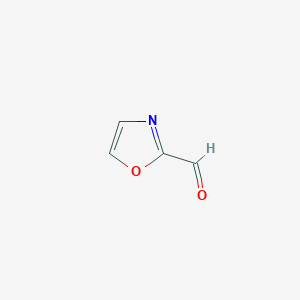

Oxazole-2-carbaldehyde

描述

Historical Context of Oxazole Derivatives in Organic Chemistry

The oxazole scaffold was first synthesized in 1840 by Nikolay Zinin during his studies on benzil derivatives, though its structure was not fully characterized until 1883. Emil Fischer’s 1896 discovery of the Fischer oxazole synthesis—a reaction between cyanohydrins and aldehydes under acidic conditions—marked a pivotal advancement, enabling systematic access to 2,5-disubstituted oxazoles. The mid-20th century saw oxazole derivatives gain prominence in drug discovery, exemplified by oxolamine, a 1,2,4-oxadiazole-based cough suppressant introduced in the 1960s.

The development of oxazole-2-carbaldehyde as a distinct entity emerged alongside innovations in heterocyclic chemistry. Early synthetic routes relied on cyclization reactions, such as the Robinson-Gabriel synthesis, which dehydrates α-acylamino ketones to form oxazole cores. Modern methods, including palladium-catalyzed oxidative cyclization and gold(I)-mediated intramolecular cycloisomerization, have expanded access to functionalized oxazoles with regioselective control.

Table 1: Key Milestones in Oxazole Chemistry

Structural Significance of the Oxazole Ring System

The oxazole ring combines oxygen and nitrogen atoms within a conjugated π-system, conferring aromaticity and thermal stability. Key structural features include:

- Aromaticity : The oxazole ring exhibits resonance stabilization, with electron density delocalized across the O-N-C-C-O framework. This property enhances stability in electrophilic substitution reactions.

- Electronic Effects : The electronegative oxygen atom withdraws electron density, rendering the 2-position (aldehyde site) electrophilic. Conversely, the nitrogen atom at position 3 provides weak basicity (pKa ≈ 0.8 for conjugate acid).

- Steric Flexibility : The planar structure allows for facile functionalization at the 4- and 5-positions, enabling diverse derivatization strategies.

Comparative studies with thiazoles and isoxazoles highlight oxazole’s intermediate reactivity. For example, thiazoles’ sulfur atom increases polarizability, enhancing nucleophilic substitution rates, while isoxazoles’ adjacent N-O arrangement limits conjugation efficiency.

Key Physicochemical Properties of this compound

This compound’s properties are defined by its heterocyclic core and aldehyde functionality:

Table 2: Physicochemical Profile of this compound

The aldehyde group dominates reactivity, participating in:

- Oxidation : Forms oxazole-2-carboxylic acid using KMnO₄ or CrO₃.

- Reduction : Yields oxazole-2-methanol via NaBH₄ or catalytic hydrogenation.

- Nucleophilic Addition : Reacts with amines/hydrazines to form imines or hydrazones.

Spectroscopic characterization reveals distinct features:

- UV-Vis : Absorption maxima at 210–250 nm due to π→π* transitions in the conjugated ring.

- Mass Spectrometry : Base peak at m/z 97 (M⁺) with fragmentation patterns indicating CO loss.

The compound’s low melting point (<25°C) and moderate volatility necessitate careful handling under inert conditions to prevent decomposition. Its solubility profile favors organic phases, making it ideal for cross-coupling reactions in nonpolar media.

属性

IUPAC Name |

1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHOSUCCUICRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564013 | |

| Record name | 1,3-Oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65373-52-6 | |

| Record name | 1,3-Oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Oxazole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of α-Halo Ketones

One classical approach to synthesize oxazole-2-carbaldehyde involves the cyclization of α-halo ketones with suitable nitrogen sources. This method typically proceeds via nucleophilic substitution followed by ring closure to form the oxazole ring bearing the aldehyde group at position 2.

- Reaction Conditions: The α-halo ketone is reacted with an amide or related nitrogen nucleophile under reflux conditions, often in polar solvents.

- Advantages: Straightforward and direct formation of the oxazole ring.

- Limitations: Requires careful control of reaction conditions to avoid side reactions and ensure high purity.

Van Leusen Oxazole Synthesis

The Van Leusen synthesis is a widely used and versatile method for preparing oxazole derivatives, including this compound. It involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a base.

- Mechanism: The aldehyde reacts with TosMIC under basic conditions (commonly potassium carbonate) in refluxing methanol or other solvents, leading to cyclization and formation of the oxazole ring.

- Reaction Conditions: Typically performed in methanol with K2CO3 at reflux temperature.

- Yields: Generally high, with good substrate scope.

- Green Chemistry Advances: Recent developments include the use of water as a solvent with β-cyclodextrin as a catalyst, allowing milder conditions and reduced environmental impact.

- Applications: This method is favored for its operational simplicity and broad applicability to various aldehyde substrates.

Oxidation of 5-Methyl-1,3-oxazole

For substituted oxazole-2-carbaldehydes, such as 5-methyl-1,3-oxazole-2-carbaldehyde, oxidation of the corresponding methyl-substituted oxazole is a common route.

- Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidants.

- Reaction Conditions: Controlled oxidation to convert the methyl group at position 5 to an aldehyde at position 2.

- Industrial Relevance: This method is scalable and used in industrial settings for large-scale production.

- Challenges: Requires careful control to prevent over-oxidation or ring degradation.

Cyclization of 2-Amino-3-methylbut-2-enal

Another synthetic route involves acid-catalyzed cyclization of 2-amino-3-methylbut-2-enal.

- Reaction Conditions: Acid catalysts such as acetic acid or mineral acids promote cyclization.

- Outcome: Formation of 5-methyl-1,3-oxazole-2-carbaldehyde.

- Optimization: Reaction time, temperature, and catalyst concentration are critical for maximizing yield.

Van Leusen Synthesis Optimization: Recent studies have demonstrated that using catalytic amounts of base and water as a solvent with β-cyclodextrin significantly improves the environmental profile of the reaction while maintaining excellent yields (above 85%) at lower temperatures (~50 °C).

Oxidation Method Control: Industrial processes optimize oxidant concentration and reaction time to maximize aldehyde formation while minimizing ring cleavage. Monitoring by HPLC and TLC is standard to ensure product purity.

Cyclization Reactions: The Bischler-Napieralski type cyclization for oxazole derivatives involves refluxing aldehyde precursors with amines in acetic acid for 3–5 hours. Adjusting stoichiometry and temperature can increase yields up to 60%.

Structural Confirmation: X-ray crystallography and spectroscopic methods (NMR, IR, HRMS) are routinely used to confirm the structure and purity of this compound synthesized by these methods.

The preparation of this compound is achieved through several well-established synthetic routes:

- The Van Leusen oxazole synthesis stands out for its versatility, high yield, and adaptability to green chemistry principles.

- Oxidation of methyl-substituted oxazoles is industrially relevant for substituted derivatives.

- Cyclization of α-halo ketones and amino-enal precursors provide alternative routes with moderate yields.

- Optimization of reaction conditions, including solvent choice, temperature, and catalyst loading, is critical for maximizing yield and purity.

- Advanced analytical techniques ensure the structural integrity of the synthesized compound.

This comprehensive understanding of preparation methods supports the efficient synthesis of this compound for research and industrial applications.

化学反应分析

Types of Reactions: Oxazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require the presence of electron-donating groups to activate the ring.

Major Products:

Oxidation: Oxazole-2-carboxylic acid.

Reduction: Oxazole-2-methanol.

Substitution: Various substituted oxazole derivatives depending on the electrophile used.

科学研究应用

Synthetic Routes

Several synthetic methods have been developed for the preparation of oxazole derivatives, including:

- Van Leusen Oxazole Synthesis : A classic method that involves the reaction of aldehydes with tosylmethyl isocyanide to form oxazoles.

- Cycloaddition Reactions : Recent studies have explored umpolung strategies for intermolecular cycloadditions, yielding various substituted oxazoles with high efficiency .

- Condensation Reactions : Oxazole-2-carbaldehyde can be synthesized through condensation reactions involving substituted acetophenones and urea or thiourea .

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Research has demonstrated that oxazole derivatives possess significant antimicrobial properties. For instance, studies have shown that certain oxazole compounds can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL.

Anticancer Properties

Oxazole derivatives have been investigated for their anticancer potential. They have been found to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The mechanism often involves binding to active sites on enzymes or receptors, leading to the modulation of critical biological pathways.

Other Therapeutic Applications

The oxazole scaffold has been explored for various therapeutic applications, including:

- Anti-inflammatory agents

- Antiviral drugs

- Antitubercular compounds

Several oxazole-based compounds are currently undergoing clinical trials for their efficacy against diseases such as tuberculosis and cancer .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against common pathogens. The results indicated that this compound effectively inhibited bacterial growth, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation, a series of oxazole derivatives were synthesized and evaluated for their anticancer properties. Some compounds exhibited potent activity against various cancer cell lines, demonstrating the therapeutic potential of this chemical class.

作用机制

The mechanism of action of oxazole-2-carbaldehyde and its derivatives often involves interactions with biological targets such as enzymes and receptors. The heterocyclic ring structure allows for binding to active sites, leading to inhibition or activation of specific biological pathways. For example, some oxazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation .

相似化合物的比较

Key Structural and Functional Differences

The following table compares Oxazole-2-carbaldehyde with analogous heterocyclic aldehydes, highlighting substituent effects and applications:

Physicochemical and Reactivity Profiles

- Electronic Effects: Fluorine and bromine substituents (e.g., in 5-Fluorobenzo[d]this compound and 4-Bromobenzo[d]this compound) increase electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions or metal-catalyzed cross-couplings .

Solubility and Stability :

生物活性

Oxazole-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, alongside relevant synthetic pathways and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a five-membered ring containing one nitrogen and one oxygen atom, with an aldehyde functional group attached. This unique structure allows for various chemical reactions and interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. These compounds have shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) against Bacteria/Fungi |

|---|---|

| 11 | Candida albicans: 1.6 |

| Candida tropicalis: 3.2 | |

| Aspergillus niger: 1.6 | |

| 12 | Candida albicans: 0.8 |

| Aspergillus flavus: 1.6 | |

| Reference (5-Fluorocytosine) | Candida albicans: 3.2 |

The above table summarizes the minimum inhibitory concentrations (MICs) for selected oxazole derivatives against various pathogens, indicating their potential as antimicrobial agents .

Anticancer Properties

This compound has also been investigated for its anticancer activity. Research indicates that certain oxazole derivatives can inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor interaction.

Case Study: Inhibition of Cancer Cell Proliferation

One study focused on the synthesis of oxazole derivatives that demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the compounds' ability to inhibit specific enzymes involved in tumor growth, showcasing their potential as anticancer therapeutics .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of oxazole-based compounds, particularly against viruses such as SARS-CoV-2. A family of synthetic oxazole-based macrocycles exhibited significant activity against this virus, suggesting a promising avenue for developing new antiviral agents.

Table 2: Antiviral Activity Against SARS-CoV-2

| Compound | Activity Level |

|---|---|

| Macrocycle A | Significant Inhibition |

| Macrocycle B | Moderate Inhibition |

These findings underscore the relevance of oxazole derivatives in combating viral infections, particularly in light of global health challenges posed by emerging viruses .

Structure-Activity Relationship (SAR)

Understanding the SAR of oxazole derivatives is crucial for optimizing their biological activities. The presence of specific substituents on the oxazole ring significantly influences their pharmacological properties.

Key Findings from SAR Studies:

- Substituents at the C-4 position enhance antimicrobial activity.

- Electron-withdrawing groups at the C-5 position improve anticancer efficacy.

- Modifications to the aldehyde group can alter binding affinity to biological targets.

The versatility of the oxazole moiety makes it a valuable scaffold in drug design, facilitating the development of compounds with tailored biological activities .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Van Leusen Reaction : A widely used method involving the reaction of aldehydes with TosMIC to produce oxazoles.

- N-Acylation Reactions : Acylation at the nitrogen position can yield various substituted oxazoles with enhanced biological activities.

These synthetic approaches allow for the generation of a diverse library of oxazole derivatives suitable for biological testing .

常见问题

Q. How should researchers address contradictory bioactivity data for this compound derivatives in pharmacological studies?

- Methodology : Meta-analyses of structure-activity relationships (SAR) across studies can identify confounding variables (e.g., assay type, cell line variability). Dose-response curves and positive/negative controls validate activity. Collaborations with independent labs enhance data robustness .

Ethical and Methodological Considerations

Q. What ethical guidelines apply when incorporating this compound in biomedical research involving human subjects?

Q. How can mixed-methods approaches enhance the interpretation of this compound’s reactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。